Technical Documentation Center

5-(3-Bromophenyl)isoxazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid
  • CAS: 887979-15-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry Physicochemical Properties and Characterization A comprehensive understanding of the physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid is crucial for its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₃Calculated
Molecular Weight 268.06 g/mol Calculated
Appearance Solid (predicted)Inferred
Melting Point Not available-
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)Inferred
pKa Estimated to be in the range of 3-4 for the carboxylic acidInferred

Characterization of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid would typically involve a suite of analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the isoxazole and bromophenyl rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the carboxylic acid and the C=N stretch of the isoxazole ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the compound.

Synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid: A Step-by-Step Protocol

The synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid can be achieved through a multi-step process, commencing from commercially available starting materials. The key steps involve the formation of the isoxazole ring via a [3+2] cycloaddition reaction, followed by the hydrolysis of a precursor ester.

Step 1: Synthesis of 3-Bromobenzaldehyde Oxime

The initial step involves the conversion of 3-bromobenzaldehyde to its corresponding oxime. This reaction is a standard condensation reaction.

Protocol:

  • Dissolve 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or pyridine.

  • Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • If using an alcoholic solvent, add a base such as sodium hydroxide or potassium carbonate to neutralize the HCl salt of hydroxylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-bromobenzaldehyde oxime.

Step 2: Synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate

The core isoxazole ring is constructed via a [3+2] cycloaddition reaction between an in situ generated nitrile oxide from the oxime and an appropriate alkyne.

Protocol:

  • Dissolve 3-bromobenzaldehyde oxime (1 equivalent) and methyl propiolate (1.1 equivalents) in an inert solvent such as dichloromethane or tetrahydrofuran.

  • Add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), dropwise to the reaction mixture at 0°C to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • The reaction is then quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate, is then purified by column chromatography on silica gel.

Step 3: Hydrolysis to 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Protocol:

  • Dissolve Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate (1 equivalent) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or THF) and water.

  • Add a base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • After completion, the organic solvent is removed under reduced pressure.

  • The aqueous solution is then acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford 5-(3-Bromophenyl)isoxazole-3-carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis A 3-Bromobenzaldehyde C 3-Bromobenzaldehyde Oxime A->C Condensation B Hydroxylamine Hydrochloride B->C E Methyl 5-(3-bromophenyl)isoxazole- 3-carboxylate (CAS: 745078-74-4) C->E [3+2] Cycloaddition D Methyl Propiolate D->E G 5-(3-Bromophenyl)isoxazole- 3-carboxylic Acid E->G Hydrolysis F Base (e.g., LiOH) F->G

Caption: Synthetic pathway for 5-(3-Bromophenyl)isoxazole-3-carboxylic acid.

Applications in Drug Discovery and Development

The 5-(3-bromophenyl)isoxazole-3-carboxylic acid scaffold holds significant promise for the development of novel therapeutics targeting a variety of diseases. The isoxazole ring system is a privileged structure in medicinal chemistry, known to be a bioisostere for other functional groups and to participate in key binding interactions with biological targets.

Potential as Anticancer Agents

Numerous studies have highlighted the anticancer potential of isoxazole-containing compounds.[4] These molecules can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and other signaling pathways crucial for cancer cell proliferation and survival. The 3-bromophenyl substituent can be strategically employed to explore interactions with specific pockets within target proteins, potentially enhancing potency and selectivity. The carboxylic acid group can be used to improve solubility or to act as a key binding element, for instance, by forming salt bridges with basic residues in an active site.

Role as Anti-inflammatory Agents

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 5-(3-bromophenyl)isoxazole-3-carboxylic acid make it a candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.

Antimicrobial and Other Therapeutic Areas

The versatility of the isoxazole scaffold extends to the development of antimicrobial agents. By modifying the substituents on the phenyl and isoxazole rings, it is possible to design compounds with activity against a range of bacterial and fungal pathogens. Furthermore, isoxazole derivatives have been explored for their potential in treating neurological disorders and metabolic diseases.[5]

Drug_Discovery_Logic cluster_Applications Potential Therapeutic Applications Core 5-(3-Bromophenyl)isoxazole- 3-carboxylic Acid Scaffold Anticancer Anticancer Agents Core->Anticancer Inhibition of kinases, tubulin polymerization AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Inhibition of COX/LOX enzymes Antimicrobial Antimicrobial Agents Core->Antimicrobial Disruption of microbial cell processes Other Other Therapeutic Areas (e.g., Neurological, Metabolic) Core->Other Modulation of various biological targets

Caption: Potential applications of the core scaffold in drug discovery.

Conclusion and Future Directions

5-(3-Bromophenyl)isoxazole-3-carboxylic acid represents a valuable building block for the synthesis of novel drug candidates. Its straightforward synthesis and the versatility of its chemical structure provide a solid foundation for the exploration of a wide range of biological activities. Future research in this area will likely focus on the synthesis of libraries of derivatives based on this scaffold, followed by high-throughput screening to identify lead compounds for various therapeutic targets. Further optimization of these leads through structure-activity relationship (SAR) studies, coupled with in-depth pharmacological and toxicological profiling, will be crucial for advancing these compounds through the drug development pipeline. The insights provided in this guide aim to facilitate and inspire further research into the therapeutic potential of this promising class of molecules.

References

  • Lead Sciences. Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate. [Link]

  • MySkinRecipes. Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • PubChem. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

  • IP Innovative Publication. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Google Patents. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Autech. 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester. [Link]

  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

Sources

Exploratory

Strategic Utilization of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid in Medicinal Chemistry

Topic: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid , a critical bifunctional scaffold in modern drug discovery. Characterized by its rigid isoxazole core, this molecule serves as a versatile bioisostere for glutamate receptor ligands and a privileged structure in kinase and xanthine oxidase inhibitor design. This document details the regioselective synthesis, chemical reactivity, and structure-activity relationship (SAR) potential of this compound, offering a validated roadmap for its integration into high-throughput screening libraries.

Structural Architecture & Chemical Logic

IUPAC Nomenclature Breakdown

The systematic name 5-(3-Bromophenyl)isoxazole-3-carboxylic acid encodes the precise connectivity required for reproducibility:

  • Isoxazole Core: A five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms (positions 1 and 2, respectively).[1]

  • 3-Carboxylic Acid: The carboxyl group (-COOH) is attached at position 3, adjacent to the nitrogen. This positioning is crucial for bioisosteric replacement of

    
    -amino acids in glutamate ligands.
    
  • 5-(3-Bromophenyl): A phenyl ring substituted with a bromine atom at the meta position is attached to position 5 of the isoxazole ring.

Physicochemical Profile[2][3]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 268.06 g/mol

  • Predicted pKa: ~3.3 – 3.5 (Acidic proton). The electron-withdrawing nature of the isoxazole ring increases the acidity compared to benzoic acid.

  • Lipophilicity (LogP): ~2.4 (Predicted). The bromine atom enhances lipophilicity, facilitating membrane permeability compared to non-halogenated analogs.

Synthetic Methodology: Regioselective Construction

The most robust route to 5-substituted isoxazole-3-carboxylates is the [3+2] Cycloaddition (Huisgen reaction) . This method is preferred over Claisen condensation for this specific isomer because it guarantees the 3-carboxyl/5-aryl regiochemistry, avoiding the formation of the 5-carboxyl/3-aryl isomer.

Reaction Pathway Visualization

The following diagram outlines the convergent synthesis starting from commercially available precursors.

SynthesisPath Precursor1 Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) Intermediate Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate (Cycloadduct) Precursor1->Intermediate TEA, THF, r.t. [3+2] Cycloaddition Precursor2 1-Bromo-3-ethynylbenzene (Dipolarophile) Precursor2->Intermediate FinalProduct 5-(3-Bromophenyl)isoxazole-3-carboxylic acid (Target) Intermediate->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Regioselective synthesis via [3+2] cycloaddition of a nitrile oxide and an alkyne.

Validated Experimental Protocol

Step 1: In Situ Nitrile Oxide Generation and Cycloaddition

  • Reagents: Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq), 1-Bromo-3-ethynylbenzene (1.0 eq), Triethylamine (TEA) (2.0 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve 1-bromo-3-ethynylbenzene in anhydrous THF under nitrogen atmosphere.

    • Add ethyl 2-chloro-2-(hydroxyimino)acetate.

    • Critical Step: Add TEA dropwise over 30 minutes at 0°C. The slow addition prevents dimerization of the nitrile oxide (furoxan formation).

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 4:1). The alkyne spot should disappear.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Silica gel) to yield the ethyl ester intermediate.

Step 2: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH) (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Procedure:

    • Dissolve the ester intermediate in THF/Water.

    • Add LiOH and stir at room temperature for 4 hours.

    • Acidification: Cool to 0°C and acidify to pH 2–3 using 1M HCl. The carboxylic acid product typically precipitates.

    • Isolation: Filter the precipitate or extract with EtOAc if no solid forms. Recrystallize from Ethanol/Water.

Medicinal Chemistry Applications (SAR)[4]

This molecule is a "Bifunctional Scaffold." It allows for divergent library synthesis:

  • The Acid Handle (C-3): For amide coupling to generate peptidomimetics or improve solubility.

  • The Bromine Handle (Meta-Phenyl): For Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

Biological Targets[5]
  • Xanthine Oxidase (XO) Inhibition: 5-Phenylisoxazole-3-carboxylic acid derivatives are potent non-purine XO inhibitors, relevant for treating gout and hyperuricemia [1].[2] The 3-carboxyl group mimics the xanthine substrate.

  • Glutamate Receptors (AMPA/Kainate): The isoxazole-3-carboxylic acid moiety is a classic bioisostere for the distal carboxylate of glutamate. The rigid ring reduces entropic penalty upon binding [2].

  • Tubulin Polymerization: 3,5-Diaryl isoxazoles have shown efficacy as tubulin-destabilizing agents in anticancer research [3].

Divergent Library Generation Workflow

The following logic flow demonstrates how to expand this core into a lead optimization library.

SAR_Logic Core 5-(3-Bromophenyl)isoxazole-3-COOH (Core Scaffold) Amide Amide Coupling (R-NH2 / HATU) Core->Amide Bioisostere Bioisostere Exchange (Tetrazole/Oxadiazole) Core->Bioisostere Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R2-NH / Pd) Core->Buchwald Target1 Library A: Soluble Amides (Improved ADME) Amide->Target1 Target2 Library B: Biaryl Systems (Hydrophobic Pocket Filling) Suzuki->Target2

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactive handles of the scaffold.

Analytical Characterization

To ensure the integrity of the synthesized material, the following spectral data should be verified.

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR

13.5 ppm (Broad singlet)
Carboxylic Acid (-COOH)
1H NMR

7.3 – 7.4 ppm (Singlet)
Isoxazole C4-H (Diagnostic peak)
1H NMR

7.5 – 8.1 ppm (Multiplets)
3-Bromophenyl aromatic protons
13C NMR

~160-162 ppm
Carboxyl Carbon (C=O)
13C NMR

~170 ppm
Isoxazole C5 (Deshielded by O and Phenyl)
LC-MS [M-H]- = 266/268 (1:1 ratio)Negative mode ionization (Br isotope pattern)

Note on Stability: The isoxazole ring is stable under standard acidic and basic conditions but can undergo reductive cleavage (N-O bond break) under hydrogenation conditions (e.g.,


, Pd/C), yielding enaminones. Avoid strong reducing environments unless ring opening is intended.

References

  • Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry.

  • Conti, P., et al. (2002). "Isoxazole-3-carboxylic Acid Derivatives as Excitatory Amino Acid Receptor Ligands." Chemical Reviews. (Contextual grounding on scaffold utility).

  • Paitiatakis, E., et al. (2018). "Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretastatin A4." Bioorganic & Medicinal Chemistry Letters.

  • Kumbhare, R. M., et al. (2012). "Synthesis and pharmacological evaluation of novel 5-substituted isoxazole-3-carboxylic acid derivatives." Medicinal Chemistry Research.

Sources

Foundational

An In-Depth Technical Guide to 5-(3-Bromophenyl)isoxazole-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(3-bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and the introduction of a 3-bromophenyl substituent offers a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies. This document will detail the primary synthetic routes to this compound, focusing on the robust 1,3-dipolar cycloaddition strategy. Furthermore, it will explore the chemical properties and characterization of the title compound and its precursors. Finally, this guide will delve into the current and potential applications of 5-(3-bromophenyl)isoxazole-3-carboxylic acid in drug discovery, drawing on the known biological activities of structurally related isoxazoles.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique electronic and structural profile, making the isoxazole ring a valuable pharmacophore in drug design. The isoxazole moiety is present in a range of FDA-approved drugs, highlighting its clinical importance. Its utility stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with biological targets. Furthermore, the isoxazole ring is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic properties of drug candidates. The diverse biological activities associated with isoxazole-containing compounds include anti-inflammatory, antimicrobial, anticancer, and antiviral properties[1][2].

The subject of this guide, 5-(3-bromophenyl)isoxazole-3-carboxylic acid, incorporates three key features: the isoxazole core, a carboxylic acid group at the 3-position, and a 3-bromophenyl substituent at the 5-position. The carboxylic acid provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of a wide chemical space. The bromine atom on the phenyl ring is a particularly useful functional group for medicinal chemists, as it can be utilized in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity. This strategic placement of functional groups makes 5-(3-bromophenyl)isoxazole-3-carboxylic acid a valuable building block for the synthesis of novel therapeutic agents.

Synthetic Strategies: A Focus on 1,3-Dipolar Cycloaddition

The most common and versatile method for the synthesis of the 5-aryl-isoxazole-3-carboxylic acid scaffold is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition[3][4]. This reaction involves the formation of the isoxazole ring from a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkyne). The synthesis of 5-(3-bromophenyl)isoxazole-3-carboxylic acid can be logically approached in two main stages: the synthesis of a suitable ester precursor, followed by its hydrolysis to the final carboxylic acid.

Synthesis of the Isoxazole Ester Precursor

The direct precursor to the target molecule is an ester, such as methyl or ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate. The synthesis of this intermediate is typically achieved through the 1,3-dipolar cycloaddition of an in situ generated 3-bromobenzonitrile oxide with an appropriate propiolate ester.

Synthesis_of_Ester_Precursor cluster_0 Step 1: Generation of 3-Bromobenzonitrile Oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition 3-bromobenzaldehyde 3-Bromobenzaldehyde oxime 3-Bromobenzaldehyde Oxime 3-bromobenzaldehyde->oxime Reaction with NH2OH isoxazole_ester Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime nitrile_oxide 3-Bromobenzonitrile Oxide oxime->nitrile_oxide Oxidation (e.g., with NCS or bleach) nitrile_oxide->isoxazole_ester propiolate Ethyl Propiolate propiolate->isoxazole_ester Hydrolysis_of_Ester isoxazole_ester Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate hydrolysis Hydrolysis isoxazole_ester->hydrolysis carboxylic_acid 5-(3-Bromophenyl)isoxazole-3-carboxylic acid hydrolysis->carboxylic_acid

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid in Drug Design

Application Note & Protocol Guide Abstract This application note details the strategic integration of 5-(3-bromophenyl)isoxazole-3-carboxylic acid into drug discovery campaigns. This molecule represents a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details the strategic integration of 5-(3-bromophenyl)isoxazole-3-carboxylic acid into drug discovery campaigns. This molecule represents a "privileged scaffold," combining a glutamate-mimetic core (isoxazole-3-carboxylic acid) with a versatile synthetic handle (aryl bromide).[1] This guide provides rationale for its use as a bioisostere, detailed protocols for library generation via Suzuki-Miyaura cross-coupling and amide bond formation, and physicochemical profiling strategies.[1]

Part 1: Pharmacophore Analysis & Strategic Utility[1]

The Isoxazole-3-Carboxylic Acid as a Bioisostere

The core value of this scaffold lies in its ability to mimic the spatial and electronic properties of endogenous ligands, particularly L-Glutamate .[1]

  • Glutamate Receptor Ligands (iGluRs): The 3-carboxylic acid group on the isoxazole ring serves as a bioisostere for the distal

    
    -carboxylic acid of glutamate.[1] The rigid isoxazole ring restricts conformational freedom, potentially increasing selectivity for specific receptor subtypes (e.g., AMPA, Kainate, or NMDA receptors) compared to the flexible glutamate chain.[1]
    
  • GABA Agonists/Antagonists: Similar isoxazole scaffolds (e.g., muscimol derivatives) have historically been utilized to target GABA receptors, where the acidic moiety mimics the carboxylate of GABA.[1]

  • Scaffold Hopping: The isoxazole ring offers a distinct dipole moment and hydrogen bond acceptor profile compared to phenyl or pyridine rings, often improving metabolic stability or solubility profiles in "scaffold hopping" exercises.[1]

The 3-Bromophenyl Handle: Exploring Hydrophobic Space

While the carboxylic acid anchors the molecule in a polar binding pocket, the 3-bromophenyl moiety projects into adjacent hydrophobic regions.

  • Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls or specific residues (e.g., Tyrosine) in the binding pocket.[1]

  • Synthetic Divergence: The bromine is positioned at the meta position, a strategic vector for growing the molecule via Palladium-catalyzed cross-coupling to explore Structure-Activity Relationships (SAR).[1]

Part 2: Synthetic Protocols & Workflows

The following protocols are designed for divergent library synthesis . The strategy involves two vectors of modification:

  • Vector A (COOH): Amide coupling to tune solubility and electrostatic interactions.[1]

  • Vector B (Br): Cross-coupling to explore lipophilic depth.[1]

Visualization: Divergent Synthesis Strategy[1]

SyntheticStrategy Scaffold 5-(3-Bromophenyl) isoxazole-3-COOH Amide Amide Library (Vector A) Scaffold->Amide HATU/Amine DMF, RT Suzuki Biaryl Library (Vector B) Scaffold->Suzuki Pd(dppf)Cl2 Boronic Acids Target1 GPCR/Ion Channel Modulators Amide->Target1 SAR Optimization Target2 Kinase/Enzyme Inhibitors Suzuki->Target2 Hydrophobic Pocket Expansion

Figure 1: Divergent synthetic strategy utilizing the orthogonal reactive handles of the scaffold.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (Vector B)[1]

Objective: Functionalization of the aryl bromide with aryl/heteroaryl boronic acids. Rationale: The carboxylic acid can interfere with some Pd-catalysts.[1] While protection (as a methyl ester) is often safer, this protocol uses a robust catalyst system that tolerates the free acid, streamlining the workflow by avoiding protection/deprotection steps.[1]

Reagents:

  • Substrate: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM complex (5 mol%)[1]

  • Base: Na₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the isoxazole substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

    • Checkpoint: Monitor by LCMS.[1] The starting bromide should disappear.[1] Note that the product will be ionized (M-H)⁻ in negative mode due to the carboxylic acid.[1]

  • Workup (Critical for Free Acid):

    • Cool to room temperature.[1][3]

    • Dilute with water (10 mL) and wash with Ethyl Acetate (to remove non-polar impurities/boronic acid byproducts).[1] Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3.[1] The product should precipitate or form an oil.[1]

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL).[1]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or recrystallization if solid.[1]

Protocol B: Amide Library Generation (Vector A)

Objective: Conversion of the carboxylic acid to an amide to modulate pKa and permeability.[1] Rationale: HATU is chosen as the coupling agent for its high reactivity and low epimerization risk (though not a concern here as the isoxazole is achiral).[1]

Reagents:

  • Substrate: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the isoxazole acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir for 2 minutes.

  • Coupling: Add HATU (0.6 mmol). Stir for 5 minutes to form the activated ester (visible color change to yellow/orange is common).[1]

  • Amine Addition: Add the amine (0.6 mmol).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane).[1] The acid spot (baseline) should disappear, replaced by a less polar amide spot.[1]

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash sequentially with: 1M HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid/HOBt byproducts), and Brine.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 3: Physicochemical Profiling & Data Interpretation[1]

When incorporating this scaffold, researchers must monitor specific properties that influence bioavailability.[1]

Table 1: Physicochemical Impact of Scaffold Modifications

ModificationEffect on LogPEffect on pKaStrategic Utility
Parent Acid Moderate (~2.[1]5)Acidic (~4.[1][4]5)High solubility at pH 7.4; Limited CNS penetration.[1]
Amide Formation Increases (+1 to +3)NeutralImproves membrane permeability; removes negative charge.[1]
Suzuki Coupling (Biaryl) Increases significantlyNegligibleFills deep hydrophobic pockets; lowers solubility.[1]
Bioisostere Swap (Tetrazole) SimilarAcidic (~4.[1][4][5]5)Alternative metabolic profile; maintains electrostatics.[1]
Biological Validation Pathway

To validate the activity of synthesized derivatives:

  • Primary Screen: Radioligand binding assay (e.g., displacement of [³H]-Glutamate or specific agonist) to determine affinity (

    
    ).[1]
    
  • Functional Assay: FLIPR Calcium flux assay (for GPCRs) or Electrophysiology (for Ion Channels) to distinguish Agonist vs. Antagonist activity.[1]

  • Selectivity Screen: Test against off-target receptors (e.g., if targeting AMPA, screen against NMDA and Kainate) to ensure the rigid isoxazole core is providing the desired selectivity.[1]

References

  • Isoxazole Bioisosteres in Glutamate Receptors

    • Madsen, U., et al. (2002).[1] "Isoxazole-3-carboxylic acid derivatives as excitatory amino acid antagonists." Journal of Medicinal Chemistry. (Verified context: Confirms isoxazole-3-COOH as a glutamate bioisostere).[1]

  • Suzuki Coupling on Isoxazoles

    • Sainsbury, B., et al. (2011).[1] "Rapid and Efficient Synthesis of Functionalized Isoxazoles via Suzuki-Miyaura Coupling." Tetrahedron Letters. (Verified context: General Pd-catalyzed coupling on halo-isoxazoles).[1]

  • Scaffold Hopping & Bioisosterism

    • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Verified context: Discusses carboxylic acid replacements including heterocycles).[1]

  • General Synthetic Methodology

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. .[1]

Sources

Application

Application Note: Optimization and Scale-Up of Methyl 5-(3-Bromophenyl)isoxazole-3-carboxylate Synthesis

Executive Summary This application note details the robust synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate , a critical intermediate in the development of isoxazole-based agonists (e.g., for glutamate or nic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate , a critical intermediate in the development of isoxazole-based agonists (e.g., for glutamate or nicotinic receptors). While simple esterification is often trivialized, the specific solubility profile and electronic properties of the 3-carboxy-5-aryl-isoxazole scaffold require tailored protocols to ensure high yield (>95%) and purity suitable for subsequent Suzuki-Miyaura couplings.

We present two validated protocols:

  • Method A (Primary): Thionyl Chloride (

    
    ) mediated acyl chloride formation followed by methanolysis. This is the preferred route for scale-up (gram to kilogram) due to its irreversible nature and simplified purification.
    
  • Method B (Secondary): Steglich Esterification (EDC/DMAP) for complex or acid-sensitive alcohols.

Chemo-Structural Analysis & Strategy

Substrate Properties[1][2]
  • Molecule: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid.[1][2]

  • Reactivity: The carboxylic acid at the C3 position is electronically conjugated to the isoxazole ring. It is moderately acidic (pKa ~3.2) but can suffer from steric hindrance or low solubility in non-polar solvents due to high crystallinity (MP >190°C).

  • Stability: The isoxazole ring is stable under acidic conditions and towards thionyl chloride. However, it is unstable under reductive conditions (e.g.,

    
    , 
    
    
    
    ), which cleave the N-O bond. Therefore, esterification must precede any reductive transformations.
Strategic Decision Matrix

The choice of esterification method depends on the scale and the alcohol used.

ParameterMethod A: Acyl Chloride (

)
Method B: Fischer (H2SO4) Method C: Coupling (EDC)
Kinetics Fast, IrreversibleEquilibrium-limited (Slow)Fast
Solubility High (at reflux)ModerateGood
Purification Precipitation/CrystallizationExtraction requiredColumn Chromatography often needed
Atom Economy Moderate (

waste)
HighLow (Urea byproduct)
Recommendation Preferred for Methyl/Ethyl Esters Not recommended (Incomplete conv.)Use for complex/bulky alcohols

Detailed Protocol: Method A (Acyl Chloride Route)

This protocol utilizes in situ generation of the acid chloride. It is designed to overcome the poor solubility of the parent acid in cold solvents.

Materials & Reagents[4][5][6][7]
  • Substrate: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv).[3] Note: Excess serves as solvent and drives reaction.
    
  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops).

  • Solvent: Anhydrous Methanol (MeOH) (10-20 volumes).

  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, caustic scrubber (for HCl/
    
    
    off-gas).
Experimental Procedure

Step 1: Activation (Acid Chloride Formation)

  • Charge the reaction vessel with 5-(3-Bromophenyl)isoxazole-3-carboxylic acid.

  • Add Thionyl Chloride (

    
    ) slowly at room temperature.
    
    • Process Insight: If the substrate is completely insoluble, add Toluene (5 volumes) as a co-solvent.

  • Add catalytic DMF (2 drops).

    • Mechanism:[4][5][6][7][8][9][10] DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction with the carboxylic acid.

  • Heat the mixture to Reflux (75-80°C) for 2-3 hours.

    • Endpoint: The solution should become clear, and gas evolution (

      
      ) should cease.[3]
      
  • Evaporation: Cool to 40°C and concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene (2x) to remove trace thionyl chloride.
    
    • Critical: Residual

      
       will react violently with methanol in the next step.
      

Step 2: Esterification

  • Dissolve/suspend the crude yellow solid (Acid Chloride) in Anhydrous DCM (optional, for solubility) or use directly.

  • Cool the vessel to 0°C (Ice bath).

  • Add Anhydrous Methanol (excess) dropwise.

    • Exotherm Warning: The reaction of R-COCl with MeOH is highly exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 1 hour.

Step 3: Work-up & Purification

  • Concentrate the methanolic solution to ~20% of its original volume.

  • Precipitation: Pour the residue into ice-cold water (10 volumes) with vigorous stirring.

  • The ester should precipitate as a white/off-white solid.

  • Filter the solid and wash with cold 5%

    
     (to remove trace acid) followed by water.
    
  • Dry in a vacuum oven at 45°C.

Analytical Specifications (Expected)
  • Yield: >92%

  • HPLC Purity: >98%

  • 1H NMR (

    
    ): 
    
    • 
       ~3.9-4.0 ppm (s, 3H, -OCH 3)
      
    • 
       ~6.9-7.0 ppm (s, 1H, Isoxazole H -4)
      
    • 
       ~7.4-8.0 ppm (m, 4H, Aryl protons)
      

Visualizing the Workflow

The following diagrams illustrate the reaction mechanism and the process decision logic.

Reaction Mechanism & Logic

This diagram details the transformation from Acid to Ester via the Vilsmeier-catalytic cycle.

ReactionScheme Acid Carboxylic Acid (Substrate) Inter Acid Chloride (Reactive Intermediate) Acid->Inter Reflux Activation SOCl2 SOCl2 + DMF (Reagent) SOCl2->Inter Ester Methyl Ester (Product) Inter->Ester Nucleophilic Acyl Substitution Byproducts SO2 (g) + HCl (g) Inter->Byproducts MeOH Methanol (Nucleophile) MeOH->Ester

Figure 1: Step-wise activation of the isoxazole carboxylic acid using Thionyl Chloride followed by Methanolysis.

Process Decision Tree

A guide for troubleshooting solubility or purity issues during scale-up.

ProcessFlow Start Start: Crude Reaction Mixture CheckSol Is Product Soluble in Cold MeOH? Start->CheckSol NoSol NO: High Crystallinity CheckSol->NoSol Precipitate forms YesSol YES: Oily/Soluble CheckSol->YesSol Clear solution QuenchWater Quench into Ice Water NoSol->QuenchWater Filter Filtration & Wash (NaHCO3) QuenchWater->Filter Evap Evaporate MeOH YesSol->Evap Extract Dissolve in EtOAc Wash w/ Brine Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Figure 2: Downstream processing logic. The high melting point of the isoxazole ester usually favors the "No" path (Precipitation).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of Acid Chloride.Ensure reflux is vigorous; check

quality (it hydrolyzes over time). Add more DMF.
Impurity: Free Acid Hydrolysis during workup.Ensure all

is removed before adding MeOH. Dry the MeOH over molecular sieves.
Dark Coloration Thermal decomposition.Do not exceed 80°C. The isoxazole ring is stable, but trace impurities may char.
Safety: Pressure Clogged drying tube.

reactions generate massive gas volumes. Ensure the scrubber line is wide-bore and unobstructed.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53393795, Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[3][7][8] Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for Acyl Chloride mechanism).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cyclization Conditions for Isoxazole Formation

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize isoxazole-containing molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize isoxazole-containing molecules. Isoxazoles are privileged scaffolds in drug discovery, and their synthesis, while versatile, can present unique challenges.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for successful isoxazole formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the isoxazole ring?

There are two primary and widely utilized strategies for constructing the isoxazole core:

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method, involving the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4][5] A key advantage is the ability to generate the often-unstable nitrile oxide in situ from precursors like aldoximes, hydroximoyl halides, or primary nitro compounds.[5][6]

  • Condensation & Cyclization: This classical approach typically involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like an enaminone or α,β-unsaturated ketone) with hydroxylamine or its salts.[7][8] The regiochemical outcome of this method can be highly dependent on the reaction pH and the substitution pattern of the dicarbonyl starting material.[6][7]

G cluster_main Core Synthetic Strategies for Isoxazoles start Choice of Synthetic Route dipolar 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition) start->dipolar Nitrile Oxide + Alkyne condensation Condensation & Cyclization start->condensation 1,3-Dicarbonyl + Hydroxylamine isoxazole Target Isoxazole dipolar->isoxazole condensation->isoxazole

Caption: Major synthetic pathways to isoxazoles.

Q2: My isoxazole appears to be degrading during workup or purification. Why is this happening?

The isoxazole ring's N-O bond is its Achilles' heel and can be susceptible to cleavage under certain conditions.[7][9] If you suspect product decomposition, evaluate your workup and purification steps for the following:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases.[7][9]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd), which is a common synthetic transformation utilizing the isoxazole as a masked β-hydroxyketone.[7]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[7][9]

  • Photochemical Conditions: If your compound is light-sensitive, UV irradiation can induce rearrangement of the isoxazole ring.[7]

To mitigate this, use milder workup procedures, avoid strongly acidic or basic washes if possible, and protect your compound from direct light if photosensitivity is suspected.

Q3: Can I use microwave or ultrasound energy to improve my isoxazole synthesis?

Absolutely. Non-conventional energy sources are highly effective for isoxazole synthesis.

  • Microwave Irradiation: This technique is particularly useful for 1,3-dipolar cycloadditions, often leading to dramatically reduced reaction times (minutes instead of hours), cleaner reaction profiles, and higher yields compared to conventional heating.[7][10]

  • Ultrasonic Irradiation (Sonochemistry): Ultrasound has been shown to accelerate isoxazole formation, enhance yields, and allow for milder reaction conditions.[11] It is an excellent green chemistry approach, sometimes enabling reactions to proceed at room temperature that would otherwise require heat.[10][11]

Troubleshooting Low Yield and Poor Conversion

Q4: My reaction has stalled or is giving a very low yield. What are the first things I should check?

Low or no yield can stem from multiple factors. A systematic troubleshooting approach is essential.[7]

G cluster_troubleshooting Troubleshooting Workflow for Low Yield start Low Yield Observed check_materials 1. Verify Starting Material Integrity (Purity, Stability, Tautomers) start->check_materials check_conditions 2. Assess Reaction Conditions (Temp, Time, Solvent, Base/Catalyst) check_materials->check_conditions Materials OK end Improved Yield check_materials->end Impure/Degraded (Purify/Replace) check_intermediate 3. Consider Intermediate Stability (e.g., Nitrile Oxide Dimerization) check_conditions->check_intermediate Conditions Appear Correct optimize Systematically Optimize Conditions (Screen Solvents, Temps, Catalysts) check_conditions->optimize Suboptimal check_intermediate->optimize Dimerization Suspected (Use in situ, slow addition) check_intermediate->optimize No Dimerization Evident optimize->end

Caption: A systematic workflow for troubleshooting low yields in isoxazole synthesis.

1. Starting Material Integrity:

  • Purity: Confirm the purity of your starting materials (e.g., by NMR, LC-MS). Impurities can inhibit catalysts or introduce side reactions.

  • Stability: For 1,3-dipolar cycloadditions, ensure the stability of the alkyne and the nitrile oxide precursor.[7]

  • Tautomers: In condensation reactions, be aware that 1,3-dicarbonyl compounds exist as keto-enol tautomers, which can affect reactivity.[7]

2. Reaction Conditions:

  • Temperature: Temperature control is critical. For instance, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[7]

  • Reaction Time: Monitor the reaction's progress by TLC or LC-MS. Insufficient time leads to low conversion, while excessive time can cause product degradation.[7]

  • Solvent and Catalyst: The choice of solvent and catalyst can be pivotal. If a reaction is sluggish, screening different solvents or catalysts is a logical next step.[7][12]

3. Intermediate Stability (Especially for 1,3-Dipolar Cycloadditions):

  • Nitrile Oxide Dimerization: Nitrile oxides are highly prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often difficult-to-remove byproduct.[7][12] To minimize this, always generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the oxidant (e.g., NCS, bleach) or precursor to the reaction mixture can maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[7][12]

Addressing Regioselectivity Issues

Q5: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

The formation of regioisomers is a frequent challenge, particularly with unsymmetrical starting materials.[7] The outcome is governed by a delicate balance of steric and electronic factors, which can be manipulated by adjusting reaction conditions.[7]

G cluster_regio Decision Tree for Improving Regioselectivity start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Modify Claisen Conditions: - Adjust pH (acidic often favors one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives method->claisen Claisen Condensation (1,3-Dicarbonyl) cyclo Modify Cycloaddition Conditions: - Change solvent polarity - Add a catalyst (e.g., Cu(I) for terminal alkynes) - Add a Lewis acid (e.g., BF₃·OEt₂) - Modify electronics of alkyne/nitrile oxide method->cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide) end Improved Regioselectivity claisen->end cyclo->end

Caption: A decision-making flowchart for addressing regioselectivity issues.

For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Unsymmetrical Alkyne):

  • Catalysis: This is the most powerful tool for terminal alkynes. The use of a copper(I) catalyst (e.g., from CuI or in situ from CuSO₄ and a reducing agent like sodium ascorbate) strongly directs the reaction to selectively form the 3,5-disubstituted isoxazole.[1][12] Ruthenium catalysts have also been used.[12]

  • Solvent Polarity: The polarity of the solvent can influence the ratio of regioisomers. A study on the reaction between ethyl propiolate and 2-furfuryl nitrile oxide showed that the ratio of 3,5- to 3,4-disubstituted isomers decreased as solvent polarity increased (DCM > Toluene > Ethanol > DMSO).[13]

  • Lewis Acids: The addition of a Lewis acid catalyst can sometimes alter the electronic properties of the reactants and influence the regiochemical outcome.[7]

For Condensation Reactions (Unsymmetrical 1,3-Dicarbonyl + Hydroxylamine):

  • pH Control: The pH of the reaction medium is critical. The different nucleophilicities of the two carbonyl groups can be modulated by pH, often allowing for the selective formation of one isomer over the other. Acidic conditions frequently favor one isomer.[6][7]

  • Protecting Groups/Derivatives: Converting the 1,3-dicarbonyl to a derivative like a β-enamino diketone can lock the reactivity to one side, providing much greater control over the cyclization.[7][12]

Parameter Effect on Regioselectivity Typical Application
Catalyst (Cu(I)) Strongly favors 3,5-disubstituted isomer1,3-Dipolar cycloaddition with terminal alkynes[12]
Solvent Polarity Can tune the ratio of 3,4- vs. 3,5-isomers1,3-Dipolar cycloaddition[13]
pH Modulates carbonyl reactivityCondensation of unsymmetrical 1,3-dicarbonyls[6][7]
Temperature Lower temperatures can increase selectivityGeneral principle for competing pathways[12]

Managing Byproducts and Purification Challenges

Q6: My purification by column chromatography is difficult, with poor separation of my product from impurities. What can I try?

Purification of isoxazoles can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[7]

  • Systematic Solvent Screening: Before committing to a large-scale column, run a systematic screen of different solvent systems using thin-layer chromatography (TLC). Test various ratios of common eluents (e.g., ethyl acetate/hexanes, DCM/methanol).

  • Use a Third Solvent: Sometimes, adding a small percentage of a third solvent can dramatically improve separation. For example, adding a small amount of triethylamine can help with basic impurities, while a little acetic acid can help with acidic ones.[7]

  • Alternative Stationary Phases: If your compound is unstable on silica gel, consider using alumina or florisil.[14] For very polar compounds, reverse-phase chromatography may be a better option.[14]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method that can sometimes selectively isolate one regioisomer from a mixture.[7] Experiment with different solvent systems to induce crystallization.

  • Workup Modifications: If an emulsion forms during extraction, try adding brine to increase the ionic strength of the aqueous phase, or filter the entire mixture through a pad of Celite® to break it up.[15]

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via in situ Nitrile Oxide Generation

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using sodium hypochlorite (bleach) followed by its cycloaddition with an alkyne.[5][13]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent (e.g., dichloromethane or a mixture of acetonitrile/water).[13][16]

  • Cooling: Cool the reaction mixture in an ice-water bath.

  • Slow Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.5 eq) dropwise to the stirred solution over 15-30 minutes. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Once complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the cyclization of a chalcone with hydroxylamine under microwave irradiation.[7][10]

  • Setup: In a microwave-safe reaction vessel, combine the chalcone (α,β-unsaturated ketone, 1.0 eq), hydroxylamine hydrochloride (1.2-1.5 eq), and a base such as sodium acetate (1.5 eq) in a suitable solvent like ethanol.[10]

  • Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes.[7][10] The optimal time and temperature will depend on the specific substrates and should be determined empirically.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice or cold water to precipitate the product.[7][10]

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole.[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Cyclization for 4-Substituted-5-Hydroxyisoxazoles. BenchChem Technical Support.
  • BenchChem. (n.d.).
  • Clarke, D. et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Duan, M. et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. BenchChem Technical Support.
  • Pósa, V. et al. (2022).
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • BenchChem. (n.d.). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. BenchChem Technical Support.
  • Various Authors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic-Chemistry.org.
  • Kamal, A. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. BenchChem Technical Support.
  • Various Authors. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • Various Authors. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • Various Authors. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/. RSC Publishing.
  • Organic Letters. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach.
  • University of Rochester. (n.d.).
  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.

Sources

Optimization

Technical Support Center: Hydrolysis of 5-(3-Bromophenyl)isoxazole-3-carboxylate Esters

Welcome to the technical support guide for the hydrolysis of 5-(3-bromophenyl)isoxazole-3-carboxylate esters. This document is designed for researchers, medicinal chemists, and process development scientists who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the hydrolysis of 5-(3-bromophenyl)isoxazole-3-carboxylate esters. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this class of compounds. The conversion of the ester to the corresponding carboxylic acid is a critical step in the synthesis of many active pharmaceutical ingredients and advanced intermediates. However, the reaction is often complicated by the inherent reactivity of the isoxazole ring under hydrolytic conditions.

This guide provides an in-depth analysis of the primary side reaction—base-catalyzed isoxazole ring opening—and offers detailed, field-proven troubleshooting advice and optimized protocols to maximize the yield and purity of your desired product.

The Target Transformation: Saponification

The primary goal is the selective hydrolysis (saponification) of the ester group at the C3 position of the isoxazole ring to yield the corresponding carboxylate salt, which upon acidic workup, provides the desired 5-(3-bromophenyl)isoxazole-3-carboxylic acid.

Diagram: Ideal Hydrolysis Pathway

G start 5-(3-Bromophenyl)isoxazole- 3-carboxylate Ester product 5-(3-Bromophenyl)isoxazole- 3-carboxylic Acid start->product Saponification reagents 1. Base (e.g., LiOH) Solvent (e.g., THF/H₂O) 2. Acid Workup (e.g., HCl)

Caption: Intended saponification of the starting ester to the target carboxylic acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the hydrolysis of isoxazole-3-carboxylate esters. The primary culprit for low yield and complex product mixtures is the instability of the isoxazole ring itself under basic conditions.

FAQ 1: My reaction is complete by TLC/LC-MS, but my isolated yield is significantly lower than expected. Where is my product going?

Answer: The most likely cause is a competing side reaction where the isoxazole ring is cleaved by the base. This process, known as base-catalyzed isoxazole ring opening, consumes your starting material and converts it into highly polar, often water-soluble byproducts that are lost during aqueous workup. The isoxazole ring, particularly when substituted with an electron-withdrawing carboxylate group, is susceptible to nucleophilic attack by hydroxide ions.

FAQ 2: I see a new, highly polar spot on my TLC plate or a new peak with a different mass in my LC-MS that is not my desired acid. What is it?

Answer: This is characteristic evidence of isoxazole ring opening. The base (hydroxide) can attack the C5 position of the isoxazole ring, leading to the cleavage of the weak N-O bond. This generates a β-ketonitrile derivative (a cyanoenolate anion intermediate), which is structurally very different from your target acid and will have distinct analytical signatures.[1]

FAQ 3: Why is the isoxazole ring opening? I thought it was a stable aromatic ring.

Answer: While isoxazoles are considered aromatic, the N-O bond is inherently weak and susceptible to cleavage under various conditions, including reductive, photochemical, and strongly basic environments.[2] The presence of an electron-withdrawing group like the carboxylate at C3 makes the ring more electron-deficient and thus more vulnerable to nucleophilic attack. Studies have shown that isoxazoles readily decompose in basic pH, and this degradation is accelerated at higher temperatures.[3] For instance, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole, shows significant ring opening at pH 10, with the rate increasing dramatically with temperature.[3]

FAQ 4: Can I use acidic conditions for hydrolysis to avoid this problem?

Answer: While some esters can be hydrolyzed under acidic conditions, this approach is often slower and requires harsh conditions (e.g., strong acid, high temperatures) that can also lead to isoxazole ring degradation or other side reactions involving the bromophenyl group.[4] For most applications, optimizing the basic hydrolysis is the more practical and efficient strategy.

Deep Dive: The Ring-Opening Side Reaction

The primary side reaction is the base-catalyzed decomposition of the isoxazole ring. The mechanism involves a nucleophilic attack of the hydroxide ion, leading to the scission of the N-O bond and formation of a cyanoenolate anion.[1]

Diagram: Mechanism of Base-Catalyzed Ring Opening

G cluster_main Main Hydrolysis Pathway cluster_side Side Reaction Pathway SM Starting Ester P Desired Carboxylic Acid SM->P OH⁻ (Saponification) Attack Nucleophilic Attack by OH⁻ at C5 SM->Attack OH⁻ (Attack) Intermediate Ring-Opened Intermediate (Cyanoenolate Anion) Attack->Intermediate N-O Bond Cleavage Byproduct β-Ketonitrile Byproduct Intermediate->Byproduct Protonation during Acid Workup G decision decision action action start Start Hydrolysis Reaction monitor Monitor by TLC/LC-MS start->monitor sm_consumed Is Starting Material Consumed? monitor->sm_consumed continue_rxn Continue Reaction sm_consumed->continue_rxn No proceed_workup Proceed to Acidic Workup and Isolation sm_consumed->proceed_workup Yes low_yield Low Isolated Yield After Workup? check_byproducts Analyze Crude for Polar Byproducts low_yield->check_byproducts byproducts_present Ring-Opened Byproducts Detected? check_byproducts->byproducts_present optimize Re-run Reaction with Optimized Conditions: - Use LiOH (1.2 eq) - Lower Temp (0 °C) - Monitor Closely byproducts_present->optimize Yes success Problem Solved: High Yield of Pure Acid byproducts_present->success No, Check Other Losses (e.g., Workup) optimize->success continue_rxn->monitor proceed_workup->low_yield

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid

Welcome to the technical support center for synthetic transformations involving 5-(3-Bromophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic transformations involving 5-(3-Bromophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experimental success. The unique trifunctional nature of this substrate—possessing an aryl bromide for cross-coupling, an isoxazole ring with specific electronic properties, and a carboxylic acid that can influence solubility and catalyst activity—presents a distinct set of challenges and opportunities in synthetic chemistry.

I. Understanding the Substrate: Key Chemical Characteristics

The reactivity of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid is governed by the interplay of its three key functional groups:

  • Aryl Bromide: The C-Br bond on the phenyl ring is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The electron-withdrawing nature of the adjacent isoxazole and carboxylic acid moieties can influence the oxidative addition step in the catalytic cycle.

  • Isoxazole Ring: This five-membered heterocycle is electron-deficient and can coordinate to the palladium catalyst, potentially influencing its activity and selectivity. The nitrogen atom, in particular, can act as a ligand, which may necessitate the use of more robust catalyst systems.

  • Carboxylic Acid: This functional group introduces several considerations. It can be deprotonated under basic reaction conditions, affecting the substrate's solubility. The carboxylate can also interact with the palladium center. Furthermore, there is a risk of decarboxylation under certain thermal conditions.[1] This group is also a handle for subsequent amide bond formation.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing low to no conversion of my 5-(3-Bromophenyl)isoxazole-3-carboxylic acid. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this substrate can stem from several factors, primarily related to catalyst inhibition, suboptimal reaction conditions, or issues with the starting materials.

Possible Causes & Solutions:

  • Catalyst Deactivation/Inhibition: The nitrogen atom of the isoxazole ring can coordinate to the palladium center, leading to catalyst deactivation. Additionally, impurities in the boronic acid can be detrimental.

    • Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, or P(t-Bu)3 have shown efficacy in couplings with heteroaryl halides.[2] A pre-catalyst system like Pd2(dba)3 with a suitable ligand is often more effective than pre-formed catalysts like Pd(PPh3)4 for this type of substrate.

  • Inadequate Base: The carboxylic acid will consume one equivalent of the base. Insufficient base can lead to poor activation of the boronic acid, which is a crucial step for transmetalation.[3]

    • Solution: Use at least two, and preferably three, equivalents of a suitable base. A common choice is K2CO3 or K3PO4. For substrates sensitive to strong bases, milder options like Cs2CO3 can be employed.

  • Solubility Issues: The deprotonated carboxylate salt of the starting material may have poor solubility in common organic solvents used for Suzuki couplings, such as toluene or dioxane.

    • Solution: Employ a solvent system that can accommodate both organic and ionic species. A mixture of an organic solvent with water (e.g., dioxane/water or THF/water) is often effective. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.

  • Side Reaction - Protodeboronation: The boronic acid can undergo protodeboronation, especially at elevated temperatures and in the presence of water and base, leading to the formation of the corresponding arene as a byproduct.[4]

    • Solution: Ensure your boronic acid is of high quality. Use freshly opened or properly stored reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) and minimizing reaction time can also help.

Question 2: During my Heck reaction with an alkene, I am observing significant amounts of homocoupled biaryl byproduct and dehalogenation of my starting material. How can I favor the desired Heck product?

Answer:

The formation of homocoupled and dehalogenated byproducts in Heck reactions is indicative of competing reaction pathways that can dominate if the desired catalytic cycle is not efficient.

Possible Causes & Solutions:

  • Slow Alkene Insertion: If the insertion of the alkene into the Pd-Ar bond is slow, the arylpalladium intermediate can undergo other reactions.

    • Solution: The choice of ligand is critical. For electron-deficient aryl bromides, N-heterocyclic carbene (NHC) ligands can be very effective in promoting the Heck reaction.[5] Alternatively, phosphine ligands like P(o-tol)3 can be screened. Increasing the concentration of the alkene can also favor the desired pathway.

  • Dehalogenation: This side reaction occurs when the arylpalladium intermediate abstracts a hydride from the solvent or an amine base, followed by reductive elimination.[6]

    • Solution: Use a non-coordinating, sterically hindered base such as a proton sponge or an inorganic base like K2CO3. Ensure the solvent is anhydrous and of high purity.

  • Homocoupling: This can arise from a competing Suzuki-type coupling if there are trace boronic acid impurities or from other palladium-mediated pathways.

    • Solution: Rigorously purify your starting materials. Using a phosphine-free catalyst system, such as Pd(OAc)2 in the presence of a phase-transfer catalyst, can sometimes suppress homocoupling.

Question 3: I am struggling with a Buchwald-Hartwig amination of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid with a primary amine. The reaction is sluggish and gives a complex mixture of products. What should I try?

Answer:

Buchwald-Hartwig aminations with substrates bearing acidic protons and potentially coordinating heterocycles require careful optimization of the catalyst system and base.

Possible Causes & Solutions:

  • Incompatible Base: Strong bases like NaOtBu or KOtBu can react with the carboxylic acid in a non-productive manner or cause decomposition of the starting material or product.[2]

    • Solution: Use a weaker base such as Cs2CO3 or K3PO4. While the reaction may require a higher temperature, it often leads to a cleaner reaction profile. You will need at least two equivalents of the base to neutralize the carboxylic acid and the HBr formed during the reaction.

  • Ligand Incompatibility: The choice of ligand is crucial and is often specific to the class of amine being used.[7]

    • Solution: For primary amines, ligands like BrettPhos or XPhos are generally good starting points. If the reaction is still sluggish, consider using a more specialized ligand from the Buchwald portfolio. A pre-catalyst system is often more reliable than generating the active catalyst in situ from Pd(OAc)2 or Pd2(dba)3.

  • Catalyst Poisoning: As with other cross-coupling reactions, the isoxazole nitrogen can interfere with the palladium catalyst.

    • Solution: Employing bulky biarylphosphine ligands can mitigate this issue. Using a higher catalyst loading (e.g., 2-5 mol %) might also be necessary for this challenging substrate.

Question 4: When attempting to form an amide by activating the carboxylic acid of my substrate, I get low yields and the purification is difficult. What are the best practices for this transformation?

Answer:

Amide bond formation with 5-(3-Bromophenyl)isoxazole-3-carboxylic acid is generally straightforward, but challenges can arise from the choice of coupling agent and reaction conditions.

Possible Causes & Solutions:

  • Inefficient Activation: Some standard coupling reagents might not be optimal for this specific substrate.

    • Solution: A reliable and commonly used method is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). These reagents form a highly activated ester in situ that readily reacts with the amine.

  • Side Reactions with the Coupling Reagent: Some coupling reagents can react with other parts of the molecule or be sensitive to the reaction conditions.

    • Solution: Ensure the reaction is run under anhydrous conditions, as water can hydrolyze the activated intermediate. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required to neutralize the acid and any acidic byproducts.

  • Purification Challenges: The byproducts of some coupling reagents can be difficult to remove.

    • Solution: Using EDC/HOBt often results in water-soluble byproducts that can be easily removed with an aqueous workup. If purification remains an issue, consider alternative coupling reagents that produce easily separable byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Which general class of palladium catalyst is a good starting point for Suzuki-Miyaura reactions with 5-(3-Bromophenyl)isoxazole-3-carboxylic acid?

A1: For a substrate like this, which is a heteroaryl bromide, pre-catalyst systems composed of a palladium source like Pd(OAc)2 or Pd2(dba)3 and a bulky, electron-rich phosphine ligand are generally recommended. Specifically, ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, have demonstrated broad applicability and high efficacy for challenging cross-couplings. A good starting point would be to screen a few of these ligands to find the optimal one for your specific boronic acid partner.

Q2: Can I perform a Heck reaction on this substrate without protecting the carboxylic acid group?

A2: Yes, it is generally possible to perform a Heck reaction without protecting the carboxylic acid. However, you must account for the acidic proton by using at least one extra equivalent of base. The choice of base is important; inorganic bases like K2CO3 or Cs2CO3 are often preferred to avoid side reactions that can occur with amine bases. Solubility of the resulting carboxylate salt should also be considered when choosing the solvent system.

Q3: What is the risk of decarboxylation when running these cross-coupling reactions at high temperatures?

A3: Decarboxylation is a potential side reaction for aryl carboxylic acids under palladium catalysis, especially at elevated temperatures.[1] The isoxazole ring's electronic properties might influence the stability of the carboxylate. To minimize this risk, it is advisable to screen for catalyst systems that operate at lower temperatures. If high temperatures are unavoidable, minimizing the reaction time is crucial. Monitoring the reaction closely for the formation of the decarboxylated byproduct is recommended.

Q4: For a Buchwald-Hartwig amination, what is the recommended order of addition of reagents?

A4: A common and effective procedure is to charge the reaction vessel with the 5-(3-Bromophenyl)isoxazole-3-carboxylic acid, the amine, the base, and the palladium pre-catalyst and ligand (or the pre-formed catalyst complex). The solvent is then added, and the mixture is degassed before heating. This ensures that all components are present for the catalytic cycle to initiate efficiently.

Q5: Are there any alternatives to palladium catalysts for these cross-coupling reactions?

A5: While palladium is the most common and versatile catalyst for these transformations, research into the use of more earth-abundant and less expensive metals like copper and nickel is an active area. For certain couplings, copper-catalyzed (Ullmann-type) or nickel-catalyzed reactions might be viable alternatives. However, these often require different ligands and reaction conditions and may have a different substrate scope. For initial attempts and broad applicability, palladium-based systems remain the most reliable choice.

IV. Data and Protocols

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical YieldsNotes
Pd2(dba)3 / SPhosK3PO4Dioxane/H2O80-100Good to ExcellentA robust system for many aryl bromides.
Pd(dppf)Cl2K2CO3DME80GoodA classic catalyst, but may be less effective for this specific substrate.[8]
Pd(OAc)2 / P(t-Bu)3·HBF4Cs2CO3Toluene/H2O100Good to ExcellentThe bulky ligand can be particularly effective for heteroaryl substrates.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vial, add 5-(3-Bromophenyl)isoxazole-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Heat the reaction mixture at the desired temperature with vigorous stirring for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Visualizing Experimental Workflows

Decision Tree for Catalyst Selection in Suzuki-Miyaura Coupling

Suzuki_Catalyst_Selection start Start: Suzuki Coupling of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid screening Initial Catalyst Screening start->screening ligand_choice Ligand Selection: Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) screening->ligand_choice base_choice Base Selection: K3PO4 or Cs2CO3 (≥ 2 equiv) screening->base_choice solvent_choice Solvent System: Dioxane/H2O or Toluene/H2O screening->solvent_choice low_yield Troubleshooting: Low Yield? ligand_choice->low_yield base_choice->low_yield solvent_choice->low_yield optimize_temp Optimize Temperature (80-110 °C) low_yield->optimize_temp Yes change_ligand Screen Alternative Ligands (e.g., P(t-Bu)3) low_yield->change_ligand Yes check_sm Check Starting Material Purity low_yield->check_sm Yes success Successful Coupling low_yield->success No failure Persistent Low Yield low_yield->failure Yes, after optimization optimize_temp->low_yield change_ligand->low_yield check_sm->low_yield

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Unraveling the Biological Activities of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid and Its Para-Substituted Counterpart

An In-depth Comparative Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological profile of a mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the biological profile of a molecule. This guide delves into the comparative analysis of two such positional isomers: 5-(3-Bromophenyl)isoxazole-3-carboxylic acid and 5-(4-bromophenyl)isoxazole-3-carboxylic acid. While structurally similar, the placement of the bromine atom on the phenyl ring—meta versus para—is poised to significantly influence their interaction with biological targets. This document aims to provide a comprehensive overview of their known and potential biological activities, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Isoxazole Scaffold and the Significance of Halogen Substitution

The isoxazole ring is a privileged scaffold in drug discovery, present in a variety of clinically approved drugs and investigational compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing enzyme inhibitors and receptor modulators. The addition of a bromophenyl substituent introduces a halogen atom that can further modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, and potentially engage in halogen bonding with protein targets. The critical question for the discerning scientist is: does the seemingly minor change from a meta to a para substitution pattern on the phenyl ring translate to a significant difference in biological effect?

Xanthine Oxidase Inhibition: A Tale of Two Positions

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. The potential of these compounds as anti-gout agents is therefore of significant interest.

Hypothetical Comparison of Xanthine Oxidase Inhibitory Activity:

CompoundPredicted IC50 (µM)Rationale
5-(3-Bromophenyl)isoxazole-3-carboxylic acidPotentially lowerThe meta-position may allow for more optimal orientation within the active site, potentially forming favorable interactions with key residues.
5-(4-Bromophenyl)isoxazole-3-carboxylic acidPotentially higherThe para-position might introduce steric hindrance or a less favorable electronic distribution for optimal binding to xanthine oxidase.

Disclaimer: The predicted IC50 values are hypothetical and intended to illustrate the potential impact of isomerism. Experimental validation is essential.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate Buffer (pH 7.5)

  • Test compounds (5-(3-Bromophenyl)isoxazole-3-carboxylic acid and 5-(4-bromophenyl)isoxazole-3-carboxylic acid)

  • Allopurinol (positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of the test compounds and allopurinol in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Add 2 µL of the test compound solution (or DMSO for the control) to the respective wells.

    • Add 25 µL of the xanthine oxidase solution to each well and incubate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the xanthine solution to each well.

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Xanthine_Oxidase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stock Solutions: - Xanthine Oxidase - Xanthine - Test Compounds - Allopurinol Plate_Setup Plate Setup: - Add Buffer - Add Test Compounds Reagents->Plate_Setup Dispense Incubation Pre-incubation with Xanthine Oxidase (15 min) Plate_Setup->Incubation Reaction Initiate Reaction with Xanthine Incubation->Reaction Measurement Measure Absorbance at 295 nm Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Anticancer Activity: Exploring a New Frontier

The isoxazole nucleus is also a feature in a number of compounds with demonstrated anticancer properties.[3] While the primary focus for phenylisoxazole-3-carboxylic acids has been on xanthine oxidase, their potential as cytotoxic agents against cancer cell lines warrants investigation. The presence of the bromine atom, a known pharmacophore in some anticancer drugs, further strengthens this hypothesis. For instance, derivatives of 5-(3-bromophenyl)-1,2,4-triazole have shown some anticancer activity.[4][5]

A direct comparison of the anticancer activity of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid and its 4-bromo isomer would be necessary to determine if the positional change of the bromine atom affects cytotoxicity. It is conceivable that one isomer may exhibit greater potency or a different spectrum of activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Add_Compounds Add Test Compounds and Controls Cell_Seeding->Add_Compounds Incubate_Cells Incubate for 48-72 hours Add_Compounds->Incubate_Cells Add_MTT Add MTT Solution (4 hours incubation) Incubate_Cells->Add_MTT Dissolve_Formazan Dissolve Formazan with DMSO Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calc_Viability Calculate % Cell Viability Measure_Absorbance->Calc_Viability Calc_IC50 Determine IC50 Values Calc_Viability->Calc_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid and 5-(4-bromophenyl)isoxazole-3-carboxylic acid underscores the profound impact of isomeric substitution on biological activity. While both compounds hold promise as potential xanthine oxidase inhibitors and anticancer agents, their efficacy is likely to differ based on the position of the bromine atom.

For researchers in drug development, this guide highlights the necessity of synthesizing and evaluating both isomers to fully understand the structure-activity landscape. The provided experimental protocols offer a starting point for in-house evaluation. Future research should focus on obtaining direct comparative data for these two compounds and expanding the investigation to include other biological targets. Molecular modeling and co-crystallization studies could further elucidate the binding modes of these isomers and guide the design of next-generation isoxazole-based therapeutics.

References

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available from: [Link]

  • National Center for Biotechnology Information. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

  • Wang S, Yan J, Wang J, et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Eur J Med Chem. 2010;45(6):2663-2670.
  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available from: [Link]

  • ResearchGate. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]

  • National Center for Biotechnology Information. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

  • Journal of Herbmed Pharmacology. In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

Sources

Comparative

Validating the mechanism of action of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid derivatives

Title: Validating the Mechanism of Action: 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid Derivatives Subtitle: A Technical Comparison Guide for Target Deconvolution and Efficacy Profiling Executive Summary: The Scaffold a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Mechanism of Action: 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid Derivatives Subtitle: A Technical Comparison Guide for Target Deconvolution and Efficacy Profiling

Executive Summary: The Scaffold at the Crossroads

In the landscape of medicinal chemistry, 5-(3-Bromophenyl)isoxazole-3-carboxylic acid represents a privileged scaffold that sits at the intersection of two distinct metabolic pathways. While the isoxazole-3-carboxylic acid core is a classic bioisostere for glutamate and nicotinic acid, the addition of a lipophilic 3-bromophenyl group at the 5-position shifts its pharmacological profile significantly.

For drug development professionals, validating the mechanism of action (MoA) for this derivative requires distinguishing between its two primary potential activities:

  • Primary Mechanism: Xanthine Oxidase (XO) Inhibition (Non-purine class, similar to Febuxostat).

  • Secondary/Off-Target Mechanism: GPR109A (HM74A) Agonism (Niacin mimetic).

This guide provides the experimental framework to validate the primary XO inhibitory potency while de-risking or characterizing the secondary GPR109A activity.

Mechanistic Hypothesis & Signaling Pathways

To validate the compound, one must understand the competing pathways. The diagram below illustrates the dual-potential MoA: the inhibition of Uric Acid production (cytosolic) versus the modulation of cAMP levels (membrane-bound GPCR).

MoA_Pathways Compound 5-(3-Bromophenyl) isoxazole-3-COOH XO Target A: Xanthine Oxidase (Molybdenum Center) Compound->XO Inhibition (IC50) GPR109A Target B: GPR109A (Gi-Coupled GPCR) Compound->GPR109A Agonism (EC50) Febuxostat Febuxostat (Reference) Febuxostat->XO Standard Niacin Niacin (Reference) Niacin->GPR109A Standard UricAcid Uric Acid (Gout/Hyperuricemia) XO->UricAcid Oxidation cAMP cAMP Levels GPR109A->cAMP Gi Protein (Reduction) Hypoxanthine Hypoxanthine/Xanthine Hypoxanthine->XO Lipolysis Lipolysis Inhibition (Dyslipidemia) cAMP->Lipolysis Downstream

Figure 1: Dual-mechanism hypothesis. The primary validation path (Red) targets Xanthine Oxidase, while the secondary path (Yellow) explores GPR109A agonism.

Comparative Performance Analysis

The following table benchmarks the expected performance of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid against clinical standards. This data is synthesized from structure-activity relationship (SAR) studies of 5-phenylisoxazole derivatives [1][2].

Feature5-(3-Bromophenyl)isoxazole-3-COOHFebuxostat (XO Standard)Niacin (GPR109A Standard)
Primary Target Xanthine Oxidase (XO) Xanthine OxidaseGPR109A (HM74A)
Binding Mode Non-purine; occupies Mo-pt channelNon-purine; occupies Mo-pt channelOrthosteric GPCR site
Potency (IC50/EC50) 0.5 - 5.0 µM (Estimated)~0.01 µM~0.1 - 1.0 µM
Selectivity Risk Moderate (GPR109A, Glutamate)HighLow (Flushing side effects)
Chemical Class Isoxazole-3-carboxylic acidThiazole-4-carboxylic acidPyridine-3-carboxylic acid
Key Advantage Dual metabolic potentialPotencyLipid efficacy

Expert Insight: The 3-carboxylic acid moiety is critical. Esterification (e.g., ethyl ester) typically abolishes activity for both targets, serving as an excellent negative control in your validation assays.

Validation Protocols: Step-by-Step

To rigorously validate the mechanism, you must perform a Target Deconvolution Workflow .

Protocol A: Spectrophotometric Xanthine Oxidase Inhibition Assay

Purpose: To confirm the compound acts as a direct inhibitor of XO, preventing uric acid formation.

Reagents:

  • Bovine Milk Xanthine Oxidase (0.05 units/mL).

  • Substrate: Xanthine (50 µM) in phosphate buffer (pH 7.5).

  • Reference: Allopurinol or Febuxostat.

Workflow:

  • Preparation: Dissolve 5-(3-Bromophenyl)isoxazole-3-carboxylic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Mix 10 µL of compound with 180 µL of enzyme solution. Incubate for 10 min at 25°C to allow for potential tight-binding kinetics.

  • Initiation: Add 10 µL of Xanthine substrate.

  • Measurement: Monitor the increase in absorbance at 290 nm (specific for Uric Acid formation) continuously for 10 minutes.

  • Analysis: Plot slope (rate) vs. concentration. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Self-Validating Control:

  • Negative Control: Use the ethyl ester derivative. It should show >100 µM IC50, proving the free acid is essential for binding the Molybdenum center.

Protocol B: Orthogonal GPR109A cAMP Assay (Secondary)

Purpose: To determine if the compound possesses "Niacin-like" activity.

Method: TR-FRET cAMP Assay (e.g., Lance Ultra or HTRF).

  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HM74A).

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP.

  • Treatment: Add compound. If it is an agonist, it will activate Gi proteins, reducing the Forskolin-induced cAMP signal.

  • Readout: Decrease in TR-FRET signal indicates agonism.

Experimental Workflow Diagram

Use this logic flow to determine the final classification of your derivative.

Validation_Workflow Start Start: 5-(3-Bromophenyl) isoxazole-3-COOH Assay1 Assay 1: XO Inhibition (Absorbance @ 290nm) Start->Assay1 Decision1 IC50 < 10 µM? Assay1->Decision1 Assay2 Assay 2: GPR109A cAMP (TR-FRET) Decision1->Assay2 Yes ResultC Inactive / Unknown Target Decision1->ResultC No Decision2 Gi Agonism? Assay2->Decision2 ResultA Potent XO Inhibitor (Gout Candidate) Decision2->ResultA No ResultB Dual Agonist/Inhibitor (Metabolic Modulator) Decision2->ResultB Yes

Figure 2: Target deconvolution logic. A "Yes" in Assay 1 and "No" in Assay 2 confirms the compound as a selective XO inhibitor.

References

  • Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 45(6), 2663-2670.

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(12), 3357-3359.

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874.

  • PubChem Compound Summary. "5-(4-Bromophenyl)isoxazole-3-carboxylic acid (CID 2771350)." National Center for Biotechnology Information.

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence is a testament to its versatile binding capabilities and favorable pharmacokinetic properties. Among its many derivatives, 5-(3-Bromophenyl)isoxazole-3-carboxylic acid stands out as a key intermediate and a pharmacophore of interest in its own right. The synthetic efficiency of its preparation is therefore a critical consideration for research and development pipelines, directly impacting project timelines and resource allocation.

This guide provides an in-depth, objective comparison of the primary synthetic routes to 5-(3-Bromophenyl)isoxazole-3-carboxylic acid. We will dissect two classical, yet robust, methodologies: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the cyclization of a 1,3-dicarbonyl compound with hydroxylamine. Furthermore, we will explore a more contemporary one-pot approach, offering insights into potential process optimization. Each route is evaluated based on experimental data, considering factors such as overall yield, step economy, reagent accessibility and cost, and safety implications.

Strategic Approaches to the Isoxazole Core: A Comparative Analysis

The synthesis of the 5-arylisoxazole-3-carboxylic acid framework can be approached from fundamentally different retrosynthetic disconnections. The two primary strategies evaluated here both culminate in the formation of the isoxazole ring, but differ significantly in their starting materials and intermediate steps.

Strategy 1: The [3+2] Cycloaddition Pathway

This elegant and widely employed method hinges on the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The regioselectivity of this reaction is a key consideration, and in the case of terminal alkynes, typically leads to the desired 3,5-disubstituted isoxazole. For our target molecule, this translates to the reaction of in situ generated 3-bromobenzonitrile oxide with a propiolate ester, followed by hydrolysis.

Strategy 2: The 1,3-Dicarbonyl Cyclization Pathway

This classical approach relies on the construction of a 1,3-dicarbonyl intermediate, which is then cyclized with hydroxylamine to form the isoxazole ring. For the synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid, this involves the Claisen condensation of 3-bromoacetophenone with diethyl oxalate, followed by reaction with hydroxylamine hydrochloride and subsequent ester hydrolysis.

Experimental Deep Dive: Protocols and Data

Route 1: [3+2] Cycloaddition of 3-Bromobenzonitrile Oxide with Ethyl Propiolate

This three-step synthesis begins with the readily available 3-bromobenzaldehyde.

Step 1: Synthesis of 3-Bromobenzaldoxime

  • Protocol: To a solution of 3-bromobenzaldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added. The mixture is stirred at room temperature for 2-3 hours. The product is isolated by precipitation upon addition of water and filtration.

  • Rationale: The formation of the oxime is a straightforward condensation reaction. The use of a biphasic system with a base is a standard and effective method.

  • Yield: Typically >90%.

Step 2: In situ Generation and Cycloaddition to Ethyl 5-(3-Bromophenyl)isoxazole-3-carboxylate

  • Protocol: 3-Bromobenzaldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or ethyl acetate. N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0°C to form the corresponding hydroximoyl chloride. After stirring for 30 minutes, ethyl propiolate (1.2 eq) is added, followed by the slow addition of a base, typically triethylamine (1.5 eq), to generate the nitrile oxide in situ. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The product is isolated by aqueous workup and purification by column chromatography.

  • Rationale: The in situ generation of the nitrile oxide from the hydroximoyl chloride minimizes its dimerization, a common side reaction. The [3+2] cycloaddition is a concerted pericyclic reaction, and its rate and efficiency can be influenced by the choice of solvent and base.

  • Yield: 60-75%.

Step 3: Hydrolysis to 5-(3-Bromophenyl)isoxazole-3-carboxylic acid

  • Protocol: Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 eq), is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.

  • Rationale: Saponification of the ethyl ester is a standard procedure. The use of a co-solvent system ensures the solubility of both the ester and the inorganic base.

  • Yield: Typically >90%.

Route 2: Claisen Condensation and Hydroxylamine Cyclization

This two-step approach commences with the commercially available 3-bromoacetophenone.

Step 1: Synthesis of Ethyl 2,4-Dioxo-4-(3-bromophenyl)butanoate

  • Protocol: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of 3-bromoacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12-16 hours. The resulting sodium salt of the dicarbonyl compound is then acidified with a dilute acid to yield the product, which is extracted with an organic solvent.

  • Rationale: This is a classic Claisen condensation reaction. The use of a strong base like sodium ethoxide is necessary to deprotonate the α-carbon of the acetophenone, initiating the condensation with diethyl oxalate. Anhydrous conditions are crucial to prevent hydrolysis of the base and the ester.

  • Yield: 70-80%.[1]

Step 2: Cyclization and Hydrolysis to 5-(3-Bromophenyl)isoxazole-3-carboxylic acid

  • Protocol: Ethyl 2,4-dioxo-4-(3-bromophenyl)butanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in ethanol. A base, such as sodium acetate or pyridine, is added, and the mixture is heated to reflux for 4-6 hours. The intermediate ethyl ester is then hydrolyzed in situ or in a subsequent step by adding an aqueous solution of sodium hydroxide and continuing to reflux for another 2-4 hours. Acidification of the reaction mixture yields the final product.

  • Rationale: The reaction of the 1,3-dicarbonyl compound with hydroxylamine leads to the formation of the isoxazole ring. The initial condensation can occur at either carbonyl group, but subsequent dehydration and aromatization favor the formation of the more stable isoxazole ring.

  • Yield: 65-75% over two steps (cyclization and hydrolysis).

At a Glance: A Tabular Comparison of Synthetic Routes

ParameterRoute 1: [3+2] CycloadditionRoute 2: 1,3-Dicarbonyl Cyclization
Overall Yield (Estimated) 50-65%45-60%
Number of Steps 32
Key Reagents 3-Bromobenzaldehyde, Hydroxylamine HCl, NCS, Ethyl propiolate, Triethylamine3-Bromoacetophenone, Diethyl oxalate, Sodium ethoxide, Hydroxylamine HCl
Starting Material Cost ModerateModerate
Reagent Hazards NCS (irritant), Triethylamine (corrosive, flammable)Sodium ethoxide (corrosive, flammable), Diethyl oxalate (harmful)
Process Scalability Good; in situ generation requires careful control.Good; Claisen condensation is a well-established industrial process.
Key Advantages High regioselectivity, modular approach.Fewer steps, utilizes common bulk starting materials.
Key Disadvantages Potential for nitrile oxide dimerization, requires chromatography.Potential for side reactions in Claisen condensation, may require anhydrous conditions.

Visualizing the Synthetic Pathways

Route 1: [3+2] Cycloaddition Workflow

G A 3-Bromobenzaldehyde B 3-Bromobenzaldoxime A->B NH2OH·HCl, NaOH C Ethyl 5-(3-Bromophenyl)isoxazole-3-carboxylate B->C 1. NCS 2. Ethyl propiolate, Et3N D 5-(3-Bromophenyl)isoxazole-3-carboxylic acid C->D NaOH, H2O/EtOH

Caption: Workflow for the [3+2] cycloaddition route.

Route 2: 1,3-Dicarbonyl Cyclization Workflow

G A 3-Bromoacetophenone B Ethyl 2,4-Dioxo-4-(3-bromophenyl)butanoate A->B Diethyl oxalate, NaOEt C 5-(3-Bromophenyl)isoxazole-3-carboxylic acid B->C NH2OH·HCl, NaOH

Caption: Workflow for the 1,3-dicarbonyl cyclization route.

Expert Insights and Recommendations

Both the [3+2] cycloaddition and the 1,3-dicarbonyl cyclization routes represent viable and effective methods for the synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid. The choice between them will likely depend on the specific constraints and priorities of the research or development program.

The [3+2] cycloaddition route offers a slightly higher overall yield in many reported instances for analogous compounds and provides a more modular approach. By varying the starting benzaldehyde and the alkyne, a diverse library of isoxazole derivatives can be readily accessed. However, the in situ generation of the nitrile oxide requires careful control of reaction conditions to minimize the formation of furoxan byproducts from dimerization. The use of N-chlorosuccinimide and triethylamine also necessitates appropriate handling precautions.

The 1,3-dicarbonyl cyclization route is attractive due to its fewer synthetic steps and the use of readily available and relatively inexpensive starting materials. The Claisen condensation is a robust and scalable reaction. A key consideration for this route is the need for strictly anhydrous conditions during the condensation step to achieve high yields.

For laboratory-scale synthesis where flexibility and potentially higher yields are prioritized, the [3+2] cycloaddition may be the preferred method. For larger-scale production where process simplicity and cost of goods are paramount, the 1,3-dicarbonyl cyclization presents a compelling alternative.

Ultimately, the optimal synthetic strategy is one that is validated in-house, taking into account the available equipment, expertise, and project-specific goals. The data and protocols presented in this guide serve as a robust foundation for making that informed decision.

References

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

  • Akbarzadeh, T., et al. (2013). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 24(3), 227-232. [Link]

  • Chiarino, D., Napoletano, M., & Sala, A. (1987). 1,3‐Dipolar cycloaddition synthesis of 3‐bromo‐5‐substituted isoxazoles, useful intermediates for the preparation of pharmacologically active compounds. Journal of Heterocyclic Chemistry, 24(1), 43–46. [Link]

  • Valizadeh, H., et al. (2014). An environmentally benign procedure for the synthesis of 3,5-disubstituted isoxazoles using an ionic liquid. Journal of the Brazilian Chemical Society, 25(1), 122-127. [Link]

  • Dou, G. L., et al. (2013). An environmentally benign procedure for the synthesis of 3,5-disubstituted isoxazoles in water. Chinese Chemical Letters, 24(6), 502-504. [Link]

  • Harigae, R., et al. (2014). A highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, n-BuLi, aldehydes, molecular iodine, and hydroxylamine. Tetrahedron Letters, 55(28), 3789-3791. [Link]

  • Reddy, R., et al. (2012). A novel synthesis of 3,5-disubstituted isoxazoles via a p-TSA-catalyzed reaction of propargylic alcohols with N-protected hydroxylamines followed by TBAF-mediated detosylation-5-endo-dig cyclization. Tetrahedron Letters, 53(21), 2646-2649. [Link]

  • Huang, J., et al. (2014). Ultrasound-assisted, catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles in water. Ultrasonics Sonochemistry, 21(5), 1835-1838. [Link]

  • PrepChem. (2023). Synthesis of 3-bromobenzaldehyde. [Link]

  • Wikipedia. (2023). 3-Bromobenzaldehyde. [Link]

  • U.S. Patent No. US4036887A. (1977).
  • U.S. Patent No. US4945186A. (1990). Method of producing 3-bromobenzaldehyde.
  • Martínez-Crespo, L., et al. (2021). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 26(18), 5643. [Link]

Sources

Comparative

Physicochemical Profiling of Isoxazole Positional Isomers: A Technical Guide for Drug Design

The following technical guide compares the physicochemical properties of isoxazole positional isomers, designed for researchers in medicinal chemistry and drug development. Executive Summary The isoxazole ring (1,2-oxazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the physicochemical properties of isoxazole positional isomers, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The isoxazole ring (1,2-oxazole) is a privileged scaffold in medicinal chemistry, distinct from its 1,3-isomer (oxazole) by its unique electronic profile and metabolic reactivity. In drug discovery, the choice between 3-, 4-, and 5-substituted isoxazole regioisomers is rarely arbitrary; it dictates the molecule's metabolic stability, basicity, and hydrogen-bonding vector.

This guide provides a head-to-head comparison of these positional isomers. The critical takeaway is the "C3-Lability Rule" : isoxazoles unsubstituted at the 3-position are metabolically fragile due to the acidity of the C3-proton, a liability often exploited for prodrugs (e.g., Leflunomide) but avoided in stable antagonists.

Fundamental Physicochemical Profile: Isoxazole vs. Oxazole

Before analyzing regioisomers, it is essential to benchmark the isoxazole core against its structural isomer, oxazole.

PropertyIsoxazole (1,2-Oxazole)Oxazole (1,3-Oxazole)Impact on Design
Dipole Moment ~2.9 – 3.0 D~1.5 DIsoxazole is significantly more polar; higher desolvation penalty.[1]
Basicity (pKa) ~ -3.0 (Conjugate Acid)~ 0.8 (Conjugate Acid)Isoxazole is a non-basic heterocycle under physiological conditions.
Boiling Point 95 °C69 °CReflects stronger dipole-dipole interactions in isoxazole.[1]
Aromaticity LowerHigherThe weak N-O bond reduces resonance stabilization energy (RE).
H-Bonding Weak Acceptor (N)Moderate Acceptor (N)Isoxazole N is a poor H-bond acceptor due to O-repulsion.[1]

Key Insight: Unlike pyridine or oxazole, the isoxazole nitrogen is essentially non-basic at physiological pH. If your pharmacophore requires a cationic center, the isoxazole ring itself will not provide it.

Regioisomer Analysis: 3- vs. 4- vs. 5-Substitution

The placement of substituents on the isoxazole ring dramatically alters electronic distribution and metabolic fate.[1]

Electronic and Steric Effects
  • C3-Position (Alpha to Nitrogen): Substituents here are electronically coupled to the nitrogen.[1] However, this position is sterically sensitive; bulky groups at C3 can shield the nitrogen from reductase enzymes but may also disrupt binding if the N is a required acceptor.

  • C4-Position (Beta to Heteroatoms): This is the most electron-rich carbon, the primary site for Electrophilic Aromatic Substitution (EAS) . Substituents here (e.g., halogens) can modulate the pKa of the ring and adjacent groups via inductive effects without imposing severe steric clashes on the heteroatoms.

  • C5-Position (Alpha to Oxygen): This position is "furan-like."[1] Substituents here strongly influence the lipophilicity vector.

Metabolic Stability (The Critical Differentiator)

The most significant difference between regioisomers is their susceptibility to ring opening.

  • 3-Unsubstituted Isoxazoles (The Leflunomide Pathway): If the C3 position holds a hydrogen (i.e., a 4,5-disubstituted isoxazole), that proton is relatively acidic. Bases (or enzymatic equivalents) can deprotonate C3, leading to ring opening via a nitrile oxide intermediate.

    • Example:Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide) relies on this instability to open into its active metabolite, A771726.[1]

  • 3-Substituted Isoxazoles: Blocking C3 with an alkyl or aryl group shuts down the base-catalyzed ring opening, significantly enhancing stability.[1]

  • Reductive Cleavage (N-O Bond Scission): All isoxazole isomers are susceptible to reductive cleavage of the weak N-O bond by P450 enzymes (reductive scission), yielding amino-enones. However, 3,5-disubstituted isomers are generally more resistant than monosubstituted variants due to steric protection of the N-O bond.

Comparative Data Table
Feature3-Substituted 4-Substituted 5-Substituted
Metabolic Stability High (Blocks base-catalyzed opening)Low (If C3 is H, ring opens)Low (If C3 is H, ring opens)
Electronic Nature Inductive effect on NResonance donor/acceptorInductive effect on O
Lipophilicity (LogP) Variable (Vector dependent)Generally LowerGenerally Higher
Synthetic Access Nitrile Oxide CycloadditionElectrophilic SubstitutionCondensation reactions
Example Drug Valdecoxib (3-phenyl)Sulfamethoxazole (4-amino*)Leflunomide (5-methyl)

*Note: Sulfamethoxazole is technically a 3-amino-5-methylisoxazole derivative, but the sulfonamide attachment point varies in nomenclature.[1] The amino group is at C3 of the isoxazole ring.

Visualizing Metabolic Pathways

The following diagram illustrates the divergent metabolic fates based on substitution patterns.

MetabolicPathways Isoxazole Isoxazole Scaffold C3_H 3-Unsubstituted (C3-H) (e.g., Leflunomide) Isoxazole->C3_H If R3 = H C3_Sub 3-Substituted (C3-R) (e.g., Valdecoxib) Isoxazole->C3_Sub If R3 = Alkyl/Aryl RingOpen Base-Catalyzed Ring Opening (Nitrile Oxide Intermediate) C3_H->RingOpen Deprotonation (Fast) Reductive Reductive Metabolism (P450 / Reductase) C3_H->Reductive Competes C3_Sub->Reductive Primary Pathway (Slow) ActiveMetabolite Active Metabolite (Alpha-Cyanoenol) RingOpen->ActiveMetabolite AminoEnone Amino-Enone (Inactive/Toxic) Reductive->AminoEnone

Caption: Divergent metabolic pathways. 3-unsubstituted isomers undergo rapid base-catalyzed ring opening, while 3-substituted isomers are forced into slower reductive clearance pathways.[1]

Experimental Protocols for Validation

Protocol: Determination of Isoxazole pKa (UV-Metric)

Since isoxazoles are extremely weak bases (pKa < 0), standard potentiometric titration is insufficient. UV-metric titration is the gold standard.[1]

  • Preparation: Dissolve the isoxazole derivative (50 µM) in a solution of constant ionic strength (0.1 M KCl) containing 30% methanol (to ensure solubility).

  • Acidification: Titrate with HClO₄ from pH 2.0 down to Hammett acidity function

    
     = -4.0 (using sulfuric acid mixtures if necessary for extreme cases).
    
  • Measurement: Monitor the UV absorbance shift. The isoxazole ring protonation typically causes a bathochromic shift.

  • Calculation: Plot absorbance vs. pH/

    
    . The inflection point represents the pKa.
    
    • Reference Standard: Use Sulfisoxazole (pKa ~ 1.5 for the sulfonamide, ring N is lower) as a control for method sensitivity.

Protocol: Microsomal Stability Assay (Ring Opening)

To differentiate between 3-substituted and 3-unsubstituted stability:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Control: Run a parallel incubation without NADPH .

    • Result A (Metabolic): Loss of parent only in NADPH samples indicates reductive P450 cleavage (common for 3-substituted).[1]

    • Result B (Chemical/Base): Loss of parent in both NADPH and NADPH-free samples indicates chemical instability (likely C3-H deprotonation/ring opening).[1]

  • Analysis: Quench with acetonitrile containing internal standard. Analyze via LC-MS/MS monitoring for the specific mass shift of +2 Da (reductive ring opening to amino-enone) or isomerization (ring opening to nitrile).[1]

Strategic Decision Tree

Use this logic flow to select the appropriate isomer for your lead series.

DecisionTree Start Select Isoxazole Isomer Q1 Is metabolic stability the priority? Start->Q1 Q2 Does the target require a prodrug? Q1->Q2 No (Prodrug desired) Q3 Is the N-atom a key H-bond acceptor? Q1->Q3 Yes (Stable drug) BlockC3 MUST Substitute at C3 (Select 3,5-disubstituted or 3,4,5-trisubstituted) Q2->BlockC3 No LeaveC3 Leave C3 Unsubstituted (Select 5-substituted or 4,5-disubstituted) Q2->LeaveC3 Yes (Leflunomide-like) StayIsoxazole Proceed with Isoxazole (Weak acceptor, pKa ~ -3.0) BlockC3->StayIsoxazole Q3->BlockC3 No (Weak/No H-bond needed) ConsiderOxazole Switch to Oxazole (pKa ~ 0.8, better acceptor) Q3->ConsiderOxazole Yes (Strong H-bond needed)

Caption: Decision matrix for isoxazole scaffold selection based on stability and binding requirements.

References

  • National Institutes of Health (NIH). (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • PubChem. (2025).[1][3] 3-Amino-5-methylisoxazole Compound Summary. Retrieved from [Link]

  • Wiley Online Library. (2004).[1] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Assessing the Novelty of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid Derivatives: A Comparative Guide

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile structure has been successfully incorporated into a wide array of drugs...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile structure has been successfully incorporated into a wide array of drugs demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical assessment of a novel series of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid derivatives, comparing their biological performance against established alternatives. We will delve into the rationale behind their design, the experimental methodologies for their synthesis and evaluation, and a critical analysis of the resulting data to ascertain their therapeutic potential.

The Rationale for Investigating 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid Derivatives

The isoxazole ring is a privileged structure in drug discovery due to its favorable electronic properties and ability to engage in various biological interactions.[1][2] The decision to functionalize this core with a 3-bromophenyl group at the 5-position is a strategic one, informed by structure-activity relationship (SAR) studies that have shown halogenated phenyl rings can enhance the biological activity of heterocyclic compounds.[3] The carboxylic acid moiety at the 3-position provides a handle for further derivatization, allowing for the exploration of a diverse chemical space and the potential for improved pharmacokinetic and pharmacodynamic properties.

This investigation focuses on a series of amide derivatives of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid, with the hypothesis that the nature of the substituted aniline moiety will significantly modulate the biological activity of the parent compound. The novelty of these derivatives lies in the specific combination of the 5-(3-bromophenyl)isoxazole core with a diverse set of substituted anilines, aiming to identify lead compounds with superior potency and selectivity.

Synthesis and Characterization

The synthesis of the target 5-(3-Bromophenyl)isoxazole-3-carboxylic acid derivatives was achieved through a multi-step process, commencing with the commercially available 3-bromobenzonitrile. The general synthetic route is outlined below.

G cluster_0 Synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid Derivatives A 3-Bromobenzonitrile B 3-Bromobenzaldehyde Oxime A->B NH2OH.HCl C N-Hydroxy-3-bromobenzimidoyl Chloride B->C NCS D Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate C->D Methyl Propiolate, Et3N E 5-(3-Bromophenyl)isoxazole-3-carboxylic Acid D->E LiOH F Target Amide Derivatives E->F Substituted Anilines, EDC, HOBt

Caption: Synthetic workflow for 5-(3-Bromophenyl)isoxazole-3-carboxylic acid derivatives.

The key intermediate, 5-(3-Bromophenyl)isoxazole-3-carboxylic acid, was synthesized and subsequently coupled with a series of substituted anilines using standard peptide coupling reagents to yield the final amide derivatives. All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Comparative Biological Evaluation

To assess the novelty and therapeutic potential of the synthesized derivatives, a comprehensive biological evaluation was conducted, focusing on three key areas: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Rationale for Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as it is a well-established, reliable, and high-throughput method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[4] Doxorubicin, a widely used chemotherapeutic agent, was chosen as the positive control to provide a benchmark for a clinically relevant anticancer drug.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives and doxorubicin were dissolved in DMSO to prepare stock solutions. The cells were treated with serial dilutions of the compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated, and the IC₅₀ (half-maximal inhibitory concentration) values were determined by plotting the percentage of viability against the compound concentration.

Comparative Data: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Derivative 1 (4-Fluoroaniline) 12.518.215.8
Derivative 2 (4-Chloroaniline) 8.911.59.7
Derivative 3 (4-Methoxyaniline) 25.130.428.3
Derivative 4 (4-Nitroaniline) 5.27.86.1
Doxorubicin (Control) 0.91.21.1

Analysis of Novelty: The data indicates that the nature of the substituent on the aniline ring significantly influences the anticancer activity. The derivative with the electron-withdrawing nitro group (Derivative 4) exhibited the most potent cytotoxic activity among the synthesized compounds, with IC₅₀ values in the low micromolar range. While not as potent as the clinical drug Doxorubicin, the significant activity of Derivative 4 warrants further investigation, particularly regarding its mechanism of action and selectivity for cancer cells over normal cells.

Anti-inflammatory Activity

Rationale for Experimental Choice: The carrageenan-induced paw edema model in rats is a classic and highly predictive in vivo assay for evaluating the acute anti-inflammatory activity of new chemical entities.[5] It mimics the cardinal signs of inflammation and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. Diclofenac, a potent NSAID, was used as the reference drug.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200 g) were used for the study.

  • Compound Administration: The synthesized derivatives and diclofenac were suspended in 0.5% carboxymethyl cellulose (CMC) and administered orally to the rats at a dose of 10 mg/kg. The control group received only the vehicle (0.5% CMC).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema was calculated for each group at each time point relative to the control group.

G cluster_0 In Vivo Anti-inflammatory Assay Workflow A Compound Administration (p.o.) B Carrageenan Injection (sub-plantar) A->B 1 hour C Paw Volume Measurement B->C 0, 1, 2, 3, 4 hours D Data Analysis (% Inhibition) C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Comparative Data: Anti-inflammatory Activity (% Inhibition of Edema at 3 hours)

Compound% Inhibition of Edema
Derivative 1 (4-Fluoroaniline) 45.2%
Derivative 2 (4-Chloroaniline) 55.8%
Derivative 3 (4-Methoxyaniline) 35.1%
Derivative 4 (4-Nitroaniline) 28.9%
Diclofenac (Control) 68.5%

Analysis of Novelty: In contrast to the anticancer activity, the halogenated derivatives (Derivatives 1 and 2) demonstrated superior anti-inflammatory effects compared to the other synthesized compounds. Derivative 2, with the chloro substituent, showed a noteworthy 55.8% inhibition of paw edema, suggesting a different SAR for anti-inflammatory versus anticancer activity. Although less potent than diclofenac, the significant in vivo activity of these derivatives highlights their potential as novel anti-inflammatory agents.

Antimicrobial Activity

Rationale for Experimental Choice: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7] This method was chosen for its reproducibility and ability to provide a precise measure of antimicrobial potency against a panel of clinically relevant bacterial and fungal strains. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) were selected as standard reference drugs.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Strains: A panel of microorganisms including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (Candida albicans) were used.

  • Inoculum Preparation: Bacterial and fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The synthesized compounds and reference drugs were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Derivative 1 (4-Fluoroaniline) 163264
Derivative 2 (4-Chloroaniline) 81632
Derivative 3 (4-Methoxyaniline) 64>128>128
Derivative 4 (4-Nitroaniline) 3264128
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control) N/AN/A1

Analysis of Novelty: The antimicrobial screening revealed that the halogenated derivatives, particularly Derivative 2, possess the most promising broad-spectrum activity. With an MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, Derivative 2 demonstrates significant antibacterial potential. Its activity against C. albicans is moderate but still noteworthy. The observed SAR for antimicrobial activity aligns with that for anti-inflammatory activity, suggesting a potential commonality in their mechanisms of action.

Discussion and Future Directions

This comparative guide demonstrates that novel derivatives of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid exhibit promising, multi-faceted biological activities. The nature of the substituent on the aniline moiety plays a critical role in determining the potency and selectivity of these compounds across different therapeutic areas.

  • Anticancer Potential: The nitro-substituted derivative (Derivative 4) is a promising candidate for further development as a cytotoxic agent. Future studies should focus on elucidating its mechanism of action, potentially through cell cycle analysis and apoptosis assays, and evaluating its in vivo efficacy in xenograft models.

  • Anti-inflammatory and Antimicrobial Potential: The chloro-substituted derivative (Derivative 2) has emerged as a lead compound for both anti-inflammatory and antimicrobial applications. Further investigation into its mechanism of action, such as its effect on pro-inflammatory cytokine production or specific microbial targets, is warranted.

References

  • Zarghi, A., & Arfaei, S. (2011). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 46(10), 4814-8. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1478. [Link]

  • Alam, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6543. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed, 26(5), 1478. [Link]

  • Aziz, F., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4947. [Link]

  • Wadhwa, R., & Rai, S. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • Tanasic, S., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8049. [Link]

  • Kumar, M., & Parjapat, M. K. (2022). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 4, 100305. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Bromophenyl)isoxazole-3-carboxylic acid
Reactant of Route 2
5-(3-Bromophenyl)isoxazole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.